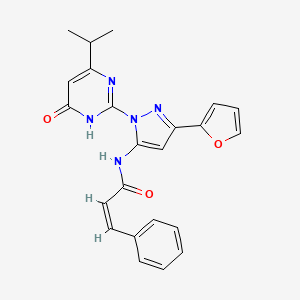

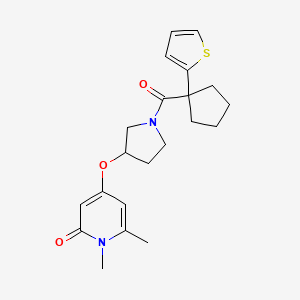

![molecular formula C10H10N4O4S B2584101 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 1172951-03-9](/img/structure/B2584101.png)

2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C10H10N4O4S. It has an average mass of 282.276 Da and a monoisotopic mass of 282.042267 Da . This compound can be purchased online for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine, has been described in the literature . A general and convenient route for the synthesis of 5-(aryl)-[1,3,4]thiadiazol-2-ylamines, which are structurally related to the compound , has also been reported .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectral techniques. For instance, its 1H NMR spectrum might show signals corresponding to the different types of protons present in the molecule .Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its IR spectrum might show peaks corresponding to different functional groups present in the molecule .Scientific Research Applications

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial action, which makes it a valuable candidate in the search for new antimicrobial drugs . Its efficacy against various microorganisms suggests potential use in treating infections that are resistant to current antibiotics.

Antitumor Activity

Derivatives of this compound have shown promise as inhibitors of STAT3, a protein involved in the progression of breast cancer . By targeting this pathway, these derivatives can potentially be used in the development of new cancer therapies, particularly for breast cancer treatment.

Green Synthesis

The compound is synthesized using microwave-assisted multi-component reactions under solvent-free conditions, which is part of a green chemistry approach . This method reduces the use of hazardous materials and solvents, contributing to environmentally friendly chemical synthesis practices.

Pharmacological Evaluation

Compounds bearing the thiadiazolo[3,2-a]pyrimidine moiety have been evaluated for their pharmacological properties, including their role as anticancer agents . This evaluation is crucial for understanding the compound’s potential in drug development and its mechanism of action.

Biological Evaluation

Thiadiazolo[3,2-a]pyrimidines, including this compound, have been studied for their pharmacological properties, such as their potential as therapeutic components for antimicrobial agents . This evaluation helps in determining the compound’s effectiveness and safety for medical use.

In Vitro Cytotoxicity

The compound has been part of studies to assess its cytotoxic effects on various cell lines . These studies are essential for determining the compound’s potential side effects and therapeutic window in medical applications.

Future Directions

properties

IUPAC Name |

2-morpholin-4-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4S/c15-7-6(8(16)17)5-11-9-14(7)12-10(19-9)13-1-3-18-4-2-13/h5H,1-4H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTSVOUKUVHYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN3C(=O)C(=CN=C3S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

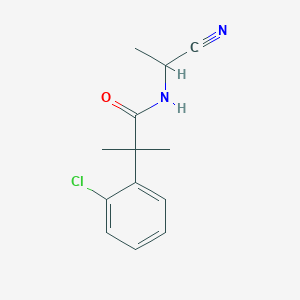

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)

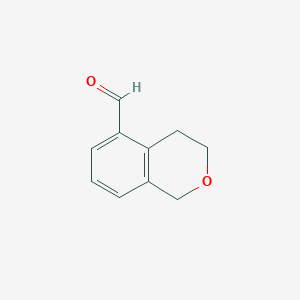

![3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2584027.png)

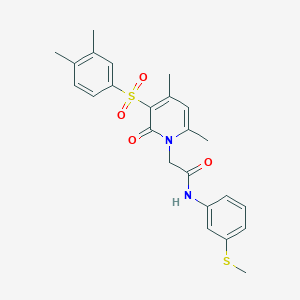

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2584029.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2584036.png)